N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4S/c25-17-9-10-18(26)24(17)13-7-5-12(6-8-13)20(27)23-21-22-19-14-3-1-2-4-15(14)28-11-16(19)29-21/h1-8H,9-11H2,(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSLISSEKPDMNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)COC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chromeno-thiazole core, which is associated with various pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The compound can be described by its chemical formula and structural characteristics:
- Molecular Formula : C₁₉H₁₈N₂O₄S
- Molecular Weight : 378.42 g/mol
- Solubility : Soluble in organic solvents like DMSO
- Melting Point : Not extensively documented
The presence of both thiazole and chromene moieties suggests a rich potential for interaction with biological targets.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : HCC827 (lung cancer), NCI-H358 (lung cancer)
- IC50 Values : HCC827 IC50 = 6.26 ± 0.33 μM; NCI-H358 IC50 = 6.48 ± 0.11 μM, indicating potent activity against these cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Mechanism of Action : It disrupts bacterial cell membranes, leading to cell lysis.
- Tested Pathogens : Various strains of bacteria were tested, showing promising results in inhibiting growth .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions:
- Condensation Reaction : Involves the reaction between chromene derivatives and thiazole compounds.
- Cyclization : This step forms the chromeno-thiazole core.
- Purification Techniques : Characterization is performed using NMR, IR spectroscopy, and mass spectrometry to confirm structure and purity.
Research Findings and Case Studies
A summary of relevant case studies illustrates the compound's biological activity:
Scientific Research Applications
Biological Activities
1. Anticancer Properties:
Research indicates that N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide exhibits significant anticancer activity. In vitro studies have shown that it can inhibit cell growth and induce apoptosis in various cancer cell lines. For instance, compounds with similar chromeno-thiazole structures have been identified as potent inhibitors of tubulin polymerization, which is crucial for cancer cell proliferation .
2. Antimicrobial Activity:
The compound has also been explored for its antimicrobial properties. Studies have demonstrated that derivatives of thiazole compounds exhibit notable antibacterial and antifungal activities. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .
3. Neuropharmacological Effects:
There is emerging evidence suggesting that this compound may possess neuropharmacological effects, potentially acting as an anxiolytic or antidepressant agent. Compounds with similar structures have shown dual activity profiles in pharmacological evaluations, indicating their potential utility in treating central nervous system disorders .
Case Studies
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of this compound on T47D breast cancer cells. The compound demonstrated an EC50 value of 2 nM for inducing apoptosis and a GI50 value of 0.3 nM for inhibiting cell growth. This highlights its potential as a lead compound in cancer therapy .
Case Study 2: Antimicrobial Screening
In another investigation, derivatives of thiazole-based compounds were screened for antimicrobial activity against various pathogens. The results indicated that these compounds exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .
Comparison with Similar Compounds
Structural Analogs in Monoclonal Antibody Production Enhancement
MPPB (4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide)
- Structural Features: Replaces the chromeno-thiazole with a dimethylpyrrole group.
- Functional Impact :
- Increases mAb production in recombinant CHO (rCHO) cells by 2.2× via enhanced cell-specific productivity .
- Suppresses galactosylation (G1F decreased from 24.5% to 14.8%), altering mAb quality .
- Optimized derivatives (e.g., 2,5-dimethylpyrrole) maintain >50% cell viability while boosting productivity .
Key SAR Insights :
| Substituent/Compound | Cell-Specific Productivity | Viability | Glycosylation Impact |
|---|---|---|---|
| 2,5-Dimethylpyrrole (13) | 2.2× increase | >70% | G1F reduction |
| Alkylpyrrole derivatives | 1.4–7.8× increase | <50% | Not reported |
| Dioxopyrrolidinyl (MPPB core) | Baseline activity | >70% | Moderate G1F reduction |
Table 1: Structure-activity relationship (SAR) of pyrrole-containing benzamides
Comparison with Target Compound: The target compound replaces MPPB’s dimethylpyrrole with a chromeno-thiazole system. The dioxopyrrolidinyl group shared with MPPB may contribute to solubility but requires empirical validation.
Benzamide Derivatives with Heterocyclic Modifications
Iranian Journal of Pharmaceutical Research (2021) Compounds
Examples:
- 4d: 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide
- 4e : 3,4-Dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide
Structural and Functional Differences :
- Heterocycles : Pyridinyl-thiazole systems may target kinases (e.g., EGFR or VEGFR) .
- Biological Data : While activity data are unspecified, NMR/HRMS confirm structural integrity, critical for structure-based drug design .
Comparison with Target Compound: The target compound lacks chloro substituents but incorporates a chromeno-thiazole system. This suggests divergent targets—chromeno-thiazole’s extended conjugation may favor intercalation or topoisomerase inhibition, unlike 4d/4e’s kinase-focused design.
Chromeno-Pyrimidinone and Chromeno-Pyridine Analogs
Compound 4 (药学应用科学杂志, 2020) :
Comparison with Target Compound :
- Heterocycle: Pyrimidinone vs. thiazole. Pyrimidinones are common in kinase inhibitors (e.g., PI3K inhibitors), while thiazoles often appear in antimicrobials.
Functional Analogs in Metabolic and Glycosylation Modulation
Key Findings from MPPB Studies :
- Metabolic Effects :
- Analytical Methods : Standardized protocols for mAb quantification (HPLC), ATP measurement (luciferase assays), and glycosylation profiling (HPLC with 2-AB labeling) .
Implications for Target Compound: While the target compound’s dioxopyrrolidinyl group may share MPPB’s polar character, its chromeno-thiazole system likely redirects activity away from metabolic modulation. Empirical studies are needed to assess its impact on cell cultures.
Q & A
Advanced Research Question
- Molecular docking (AutoDock Vina) : Simulate binding to enzymes (e.g., kinases) using crystal structures (PDB ID: 3QKK). Focus on hydrogen bonds between the pyrrolidinedione carbonyl and catalytic lysine residues .
- Molecular dynamics (MD) : Assess stability of ligand-protein complexes over 100-ns simulations (AMBER force field). High RMSD values (>2 Å) indicate weak binding .
- QSAR modeling : Corrogate electronic parameters (HOMO/LUMO) with IC50 values to design derivatives with improved potency .
How can structure-activity relationships (SAR) guide derivative design?
Advanced Research Question
Key SAR insights:
- Chromenothiazole core : Rigidity enhances DNA intercalation (IC50 ↓ 40% vs. flexible analogs) .
- Pyrrolidinedione moiety : Electron-withdrawing groups (e.g., -F, -NO2) improve metabolic stability but reduce solubility .
- Benzamide substituents : Para-substitution (e.g., -OCH3) increases logP, enhancing blood-brain barrier penetration .
Synthesize focused libraries (10–20 derivatives) with systematic substitutions to validate hypotheses .
What analytical methods resolve ambiguities in reaction mechanisms?
Advanced Research Question
- Isotopic labeling : Use 18O-labeled water to track hydrolysis pathways in amide bond formation .
- Kinetic studies : Monitor intermediates via in-situ IR spectroscopy (e.g., carbonyl stretching at 1700 cm⁻1) to identify rate-limiting steps .
- DFT calculations : Compare activation energies for competing pathways (e.g., SN1 vs. SN2 in thiazole ring closure) .
How can researchers mitigate degradation during in vitro assays?
Advanced Research Question
- Stability profiling : Incubate the compound in assay buffers (pH 7.4, 37°C) and analyze degradation via LC-MS. Common issues:
- Hydrolysis : Add protease inhibitors or reduce incubation time.
- Oxidation : Use antioxidants (e.g., ascorbic acid) or inert atmospheres .
- Prodrug design : Mask labile groups (e.g., esterify pyrrolidinedione) to improve plasma stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
